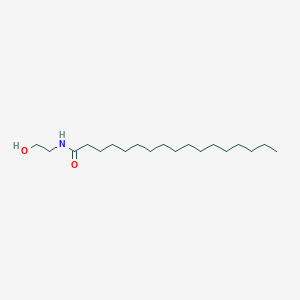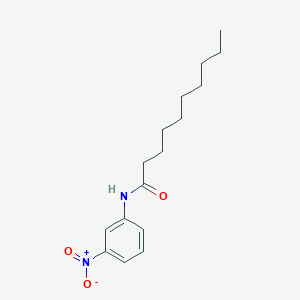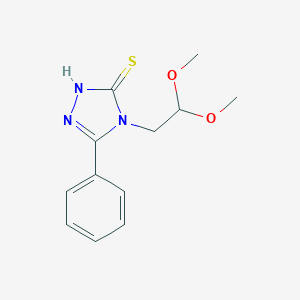
11-Hexadecensäure
Übersicht
Beschreibung
11-Hexadecenoic Acid, also known as (E)-11-Hexadecenoic Acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond located at the 11th carbon position in the carbon chain. This compound is found in various natural sources, including marine algae and certain insects, and plays a role in biological processes such as pheromone signaling .
Wissenschaftliche Forschungsanwendungen
11-Hexadecenoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: Plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations
Wirkmechanismus
Target of Action
11-Hexadecenoic acid, also known as Lycopodiumoleic acid, Lycopodic acid, or (E)-hexadec-11-enoic acid, is a monounsaturated fatty acid . It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The primary targets of this compound are metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease, and cancer .
Mode of Action
The compound interacts with its targets by regulating different metabolic processes . For instance, it has been described as a lipokine able to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .
Biochemical Pathways
The release of this fatty acid from the adipose tissue acts to suppress steatosis in the liver and improve insulin signaling in muscle . This suggests that 11-Hexadecenoic acid plays a crucial role in the regulation of lipid metabolism and insulin signaling pathways.
Pharmacokinetics
It is known that the compound is synthesized from palmitic acid, suggesting that it may be metabolized and excreted in a similar manner to other fatty acids .
Result of Action
The molecular and cellular effects of 11-Hexadecenoic acid’s action include an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects contribute to the regulation of metabolic diseases and potentially cancer .
Action Environment
The action, efficacy, and stability of 11-Hexadecenoic acid can be influenced by various environmental factors. For instance, diet can affect the levels of this compound in the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-Hexadecenoic Acid can be synthesized through the desaturation of palmitic acid using specific enzymes. One method involves the use of a Δ11 Fatty-Acyl Desaturase enzyme, which introduces a double bond at the 11th carbon position of palmitic acid, resulting in the formation of 11-Hexadecenoic Acid . This process can be carried out in a yeast cell factory, where the enzyme is heterologously expressed to facilitate the conversion .
Industrial Production Methods
Industrial production of 11-Hexadecenoic Acid often involves the chemical synthesis of the compound from readily available fatty acid precursors. The process typically includes steps such as hydrogenation, desaturation, and purification to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
11-Hexadecenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic Acid: A saturated fatty acid with no double bonds.
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbon positions
Uniqueness
11-Hexadecenoic Acid is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This positional isomerism influences its reactivity and interaction with biological systems, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(E)-hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYDQCXGIMHLL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313194 | |
| Record name | (E)-11-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73292-39-4, 2271-34-3 | |
| Record name | (E)-11-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73292-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-11-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-11-Hexadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)








